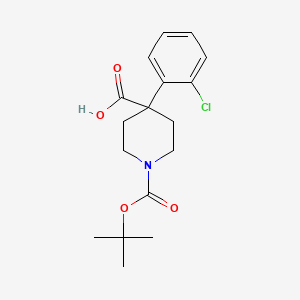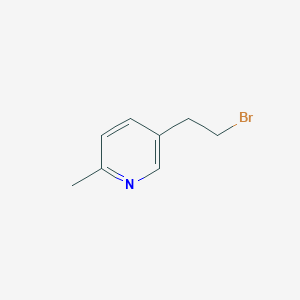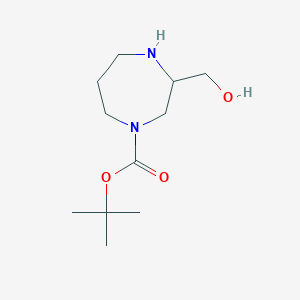
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate” likely refers to a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl esters generally have low water solubility and moderate polarity .Applications De Recherche Scientifique
Synthesis and Structural Utility
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate plays a crucial role in the synthesis of various compounds. For instance, it is used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115. This process involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
The compound's derivatives have also been studied for their potential as catalysts in olefin epoxidation reactions. Specifically, manganese(III) complexes of this compound have shown effective catalytic activity in the epoxidation of olefins, demonstrating its versatile use in chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Chemical Modifications and Reactions
Research on tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate includes exploring its structural modifications. For example, its reaction with the Vilsmeier reagent leads to the introduction of N,N-dimethylaminomethylene groups, resulting in the formation of various isomeric forms. These modifications have implications for developing new compounds with potential applications in different scientific fields (Vorona et al., 2007).
Another application is in the synthesis of α-hydroxy carboxylic acids from corresponding α-amino acids, where tert-butyl nitrite is used as a key reagent. This method has been applied successfully for the synthesis of proteinogenic amino acids, highlighting its significance in biochemistry and pharmaceutical research (Stuhr-Hansen, Padrah, & Strømgaard, 2014).
Potential in Radiopharmaceuticals
- The compound has been explored in the context of radiopharmaceuticals. For example, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a derivative of this compound, has been synthesized as a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors. This indicates its potential use in medical imaging and diagnostics (He et al., 1994).
Novel Complex Formation
- Iron(III) complexes of bis(phenolate) ligands derived from tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate have been synthesized and studied as models for certain enzymes. These studies contribute to our understanding of enzyme mechanisms and potential applications in biocatalysis (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14/h9,12,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEXEMCTCCKSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676605 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
CAS RN |
1179360-20-3 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



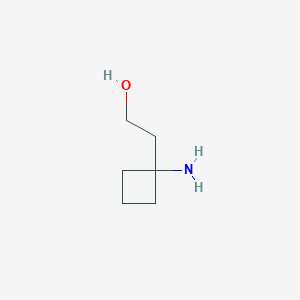
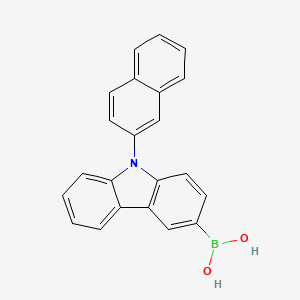
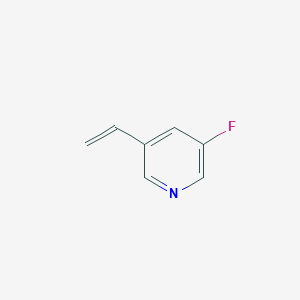
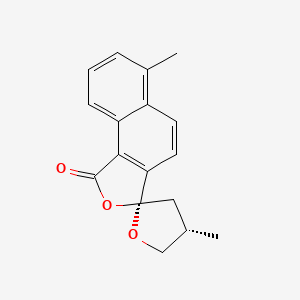
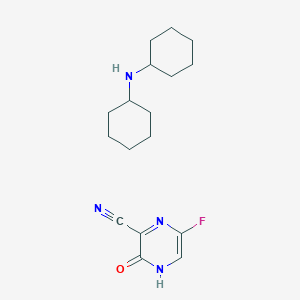
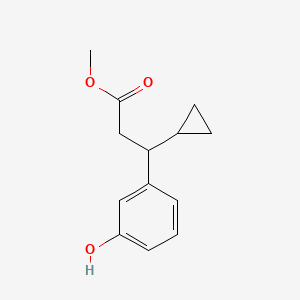
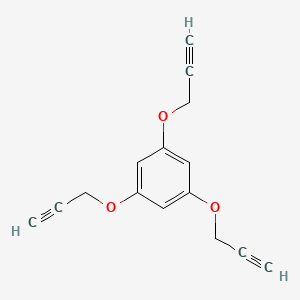
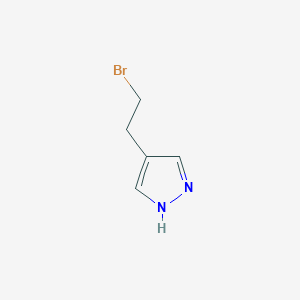
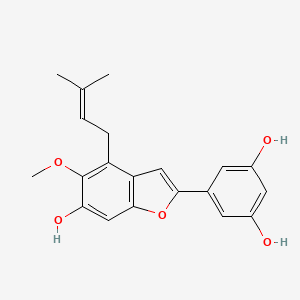
![methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B3026834.png)
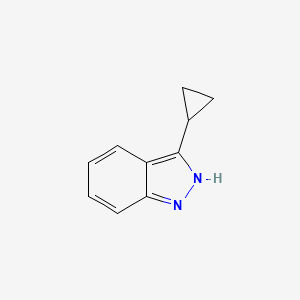
![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3026836.png)
